molecular formula C12H9ClO3 B12941889 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde

Cat. No.: B12941889
M. Wt: 236.65 g/mol
InChI Key: QHLBMRHDGYUEHA-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C13H11ClO3 It is a furan derivative with a phenoxy group substituted at the 5-position and a chloro-methyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-chloro-3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

    Oxidation: 5-(4-Chloro-3-methylphenoxy)furan-2-carboxylic acid.

    Reduction: 5-(4-Chloro-3-methylphenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenoxy)methyl)furan-2-carbaldehyde
  • 5-(3-Chloro-4-fluorophenoxy)methyl)furan-2-carbaldehyde

Uniqueness

5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-(4-chloro-3-methylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H9ClO3/c1-8-6-9(2-4-11(8)13)15-12-5-3-10(7-14)16-12/h2-7H,1H3

InChI Key

QHLBMRHDGYUEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(O2)C=O)Cl

Origin of Product

United States

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